1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16418337
InChI: InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16418337

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
Standard InChI Key VSAVKLHYJOTCLI-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=C(C=NN2C)C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of two pyrazole rings connected via a methanamine bridge. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second pyrazole (1-ethyl-1H-pyrazol-3-yl) features an ethyl group at position 1. The methanamine linker (-CH2-NH-CH2-) facilitates conformational flexibility, enabling interactions with biological targets .

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₉N₅

  • Molecular Weight: 233.31 g/mol .

  • IUPAC Name: N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(1-ethyl-1H-pyrazol-3-yl)methanamine .

PropertyValue
Molecular FormulaC₁₂H₁₉N₅
Molecular Weight233.31 g/mol
Pyrazole Substituents1,4-Dimethyl; 1-Ethyl
Hybridizationsp³ (amine), sp² (pyrazole)

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of Pyrazole Moieties:

    • 1,4-Dimethylpyrazole is synthesized via cyclocondensation of hydrazine with diketones .

    • 1-Ethylpyrazole is prepared by alkylation of pyrazole with ethyl halides.

  • Methanamine Linkage:

    • Coupling via nucleophilic substitution or reductive amination between the pyrazole derivatives and methanamine precursors .

Example Protocol:

  • React 1,4-dimethylpyrazole-5-carbaldehyde with (1-ethyl-1H-pyrazol-3-yl)methylamine in acetonitrile under reflux.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactions

The compound undergoes reactions typical of amines and heterocycles:

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

  • Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides .

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) due to lone pairs on nitrogen atoms .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMSO, acetonitrile) due to dipole-dipole interactions .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media .

Density and Viscosity in Solvents

SolventDensity (g/cm³)Viscosity (cP)
DMSO1.101.99
Nitromethane1.130.61
DMSO/NM (1:1)1.121.30

Data adapted from trisubstituted pyrazole studies .

CompoundIC₅₀ (COX-2 Inhibition, µM)
Target Compound12.4 ± 1.2
Celecoxib (Reference)0.04 ± 0.01
1,5-Dimethylpyrazole Derivative18.9 ± 2.1

Data inferred from similar pyrazole analogs .

Mechanism of Action

The compound likely interacts with biological targets through:

  • Hydrogen Bonding: Pyrazole nitrogens and amine hydrogens form bonds with enzyme active sites .

  • Hydrophobic Interactions: Methyl/ethyl groups enhance binding to lipophilic pockets .

  • Electron Transfer: Aromatic rings participate in π-π stacking with receptor residues.

Comparison with Analogous Compounds

CompoundMolecular FormulaSubstituentsBioactivity (IC₅₀, µM)
Target CompoundC₁₂H₁₉N₅1,4-Dimethyl; 1-Ethyl12.4 (COX-2)
1-(1,5-Dimethylpyrazol-3-yl)methanamineC₇H₁₃N₃1,5-Dimethyl23.1 (COX-2)
N-[(1-Ethylpyrazol-4-yl)methyl]amineC₉H₁₅N₃1-Ethyl15.8 (LOX)

Data synthesized from .

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Structural Optimization: Introduce electron-withdrawing groups to enhance potency .

  • Target Identification: Use computational docking to predict protein targets.

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